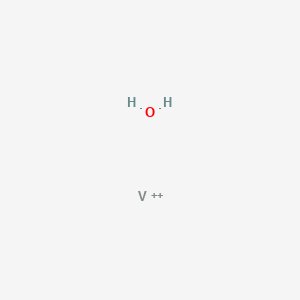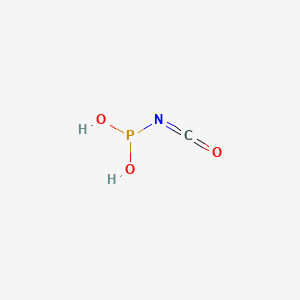
Phosphorisocyanatidous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorisocyanatidous acid is a unique chemical compound known for its distinct properties and applications in various scientific fields. This compound is characterized by its phosphorus and isocyanate functional groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorisocyanatidous acid typically involves the reaction of phosphorus trichloride with potassium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
PCl3+KOCN→POCN+KCl
The reaction is exothermic and requires careful temperature control to ensure the desired product is obtained. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors with precise temperature and pressure controls are used to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorisocyanatidous acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphorus-containing compounds with lower oxidation states.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphoric acid derivatives, reduced phosphorus compounds, and urea derivatives, each with distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
Phosphorisocyanatidous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphorisocyanatidous acid involves its interaction with molecular targets through its phosphorus and isocyanate functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, influencing various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Phosphorisocyanatidous acid can be compared with other phosphorus-containing compounds such as:
Phosphoric acid: Known for its use in fertilizers and food additives.
Phosphonic acid: Used in water treatment and as a chelating agent.
Phosphinic acid: Employed in flame retardants and plasticizers.
The uniqueness of this compound lies in its isocyanate functional group, which imparts distinct reactivity and versatility compared to other phosphorus compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industrial processes, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
23852-43-9 |
|---|---|
Molekularformel |
CH2NO3P |
Molekulargewicht |
107.005 g/mol |
IUPAC-Name |
isocyanatophosphonous acid |
InChI |
InChI=1S/CH2NO3P/c3-1-2-6(4)5/h4-5H |
InChI-Schlüssel |
XWEAQUHXIUANQB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NP(O)O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)

![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
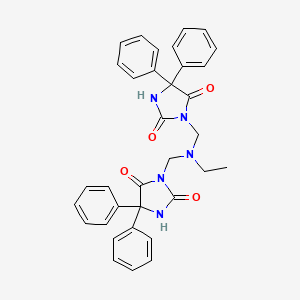
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
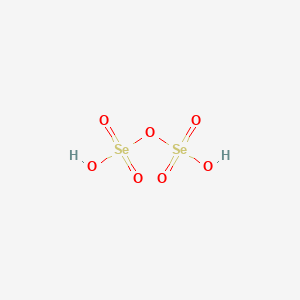
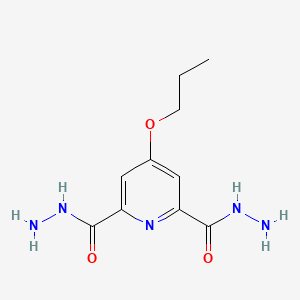
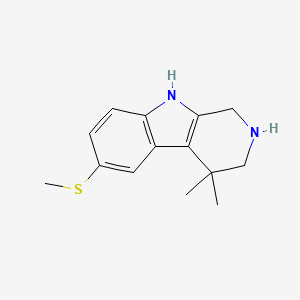
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)



